molecular formula C8H11N3O2 B3216030 5-cyclopropyl-1-ethyl-3-nitro-1H-pyrazole CAS No. 1170367-28-8

5-cyclopropyl-1-ethyl-3-nitro-1H-pyrazole

Cat. No.: B3216030
CAS No.: 1170367-28-8
M. Wt: 181.19 g/mol
InChI Key: JVYBTGLJGBEPRC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-1-ethyl-3-nitro-1H-pyrazole typically involves the reaction of cyclopropyl hydrazine with ethyl acetoacetate, followed by nitration. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or acetic acid to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve a multi-step process that includes the preparation of intermediates, purification, and final synthesis under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-1-ethyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Cyclopropyl-1-ethyl-3-nitro-1H-pyrazole is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties .

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal activities. It is also investigated for its role in enzyme inhibition and as a ligand in biochemical assays .

Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antidiabetic properties. It is also being studied for its role in drug design and development .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its unique chemical properties make it valuable in the development of new materials and products .

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1-ethyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or anti-inflammatory responses .

Comparison with Similar Compounds

  • 5-Cyclopropyl-1-ethyl-3-amino-1H-pyrazole
  • 5-Cyclopropyl-1-ethyl-3-methyl-1H-pyrazole
  • 5-Cyclopropyl-1-ethyl-3-hydroxy-1H-pyrazole

Comparison: Compared to these similar compounds, 5-cyclopropyl-1-ethyl-3-nitro-1H-pyrazole is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity. The presence of the nitro group enhances its potential as an antimicrobial and anti-inflammatory agent, making it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

5-cyclopropyl-1-ethyl-3-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-2-10-7(6-3-4-6)5-8(9-10)11(12)13/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYBTGLJGBEPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)[N+](=O)[O-])C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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